Ethyl 4-hydroxy-5-nitropicolinate
Description
Ethyl 4-hydroxy-5-nitropicolinate is a heterocyclic compound featuring a pyridine backbone substituted with a hydroxyl group at the 4-position, a nitro group at the 5-position, and an esterified ethyl group at the carboxylic acid position. Its applications span pharmaceutical intermediates, agrochemical precursors, and coordination chemistry ligands, though specific biological or industrial uses require further exploration.
Properties
CAS No. |
1196157-33-1 |
|---|---|
Molecular Formula |
C8H8N2O5 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
ethyl 5-nitro-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8(12)5-3-7(11)6(4-9-5)10(13)14/h3-4H,2H2,1H3,(H,9,11) |
InChI Key |
IJTSHWRWUFYLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C(=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-5-nitropicolinate typically involves the nitration of ethyl 4-hydroxypicolinate. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve safety. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-5-nitropicolinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-5-nitropicolinate.
Reduction: Formation of ethyl 4-hydroxy-5-aminopicolinate.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-hydroxy-5-nitropicolinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-5-nitropicolinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Ethyl 4-chloro-5-nitropicolinate : Replaces the hydroxyl group with chlorine at the 4-position (C8H7ClN2O4, MW 230.61) .
- 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide: Substitutes the hydroxyl with a fluoronitrophenoxy group and replaces the ester with an amide (synthesized via chlorobenzene reflux) .
- 4-(4-Aminophenoxy)-N-methylpicolinamide: Features an aminophenoxy group instead of hydroxyl, highlighting variability in electronic and steric profiles .
Physicochemical Properties
Reactivity and Functionalization
- Hydroxyl vs. Chlorine Substituents : The hydroxyl group in this compound increases hydrogen-bonding capacity and acidity (pKa ~8–10) compared to the chloro derivative, which favors nucleophilic aromatic substitution (e.g., SNAr reactions) .
- Nitro Group Reactivity : Both compounds retain reducible nitro groups, but the hydroxyl group in this compound may stabilize intermediates during reduction or catalysis.
- Ester vs. Amide Functionality: Ethyl esters (as in the target compound) are more hydrolytically labile than amides (e.g., 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide), impacting bioavailability and degradation pathways .
Biological Activity
Ethyl 4-hydroxy-5-nitropicolinate (C8H8N2O5) is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C8H8N2O5
- Molecular Weight : 196.16 g/mol
The presence of the nitro group and the hydroxyl group in its structure is crucial for its biological activity.
The mechanisms through which this compound exerts its biological effects include:
- Antioxidant Activity : The compound has shown potential as a radical scavenger, which may protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that it can inhibit the growth of certain bacterial strains, suggesting a role in antimicrobial therapy.
- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, impacting cellular processes.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. The results are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Candida albicans | 100 µg/mL |
These findings demonstrate that this compound exhibits varying degrees of antimicrobial activity against different pathogens.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays, including DPPH radical scavenging and ABTS assays. The results indicated a significant ability to neutralize free radicals, with an IC50 value of approximately 30 µg/mL, highlighting its potential as a natural antioxidant .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results showed promising activity, particularly against Staphylococcus aureus, suggesting that this compound could be further developed into an antimicrobial agent .
- Antioxidant Mechanisms : Another research project investigated the mechanisms underlying the antioxidant properties of this compound. It was found that this compound effectively reduced lipid peroxidation in vitro, indicating protective effects on cell membranes .
- Enzyme Inhibition Studies : Further studies focused on the enzyme inhibition potential of this compound, revealing that it could inhibit key metabolic enzymes involved in glycolysis and the Krebs cycle, which may contribute to its overall biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
